molecular formula C12H12ClNO2S B7817454 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride CAS No. 1034734-66-1

2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride

Cat. No.: B7817454
CAS No.: 1034734-66-1
M. Wt: 269.75 g/mol
InChI Key: IECUNEHTOJKUPB-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride: is a chemical compound with the molecular formula C₁₂H₁₃ClNO₂ . It is a derivative of carbazole, a tricyclic aromatic organic compound, and features a sulfonyl chloride functional group at the 6-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride typically involves the following steps:

  • Starting Material: : The synthesis begins with 1H-carbazole as the starting material.

  • Reduction: : The carbazole undergoes a reduction process to form 2,3,4,9-tetrahydro-1H-carbazole .

  • Sulfonylation: : The resulting tetrahydrocarbazole is then treated with a sulfonyl chloride reagent, such as chlorosulfonic acid , to introduce the sulfonyl chloride group at the 6-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Nucleophiles like ammonia and alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Oxidation can yield carbazole-6-carboxylic acid .

  • Reduction: : Reduction can produce 2,3,4,9-tetrahydro-1H-carbazole .

  • Substitution: : Substitution reactions can result in amides and esters .

Scientific Research Applications

2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride: has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of various organic compounds.

  • Biology: : The compound can be employed in the study of biological systems and pathways.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with amino acids, proteins, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride: is similar to other carbazole derivatives, such as carbazole-6-sulfonyl chloride and 1,2,3,4-tetrahydrocarbazole . its unique structure and reactivity set it apart from these compounds. The presence of the tetrahydro group and the sulfonyl chloride functionality contribute to its distinct chemical properties and applications.

List of Similar Compounds

  • Carbazole-6-sulfonyl chloride

  • 1,2,3,4-Tetrahydrocarbazole

  • Carbazole-6-carboxylic acid

  • 1H-Indole, 2,3-(1,4-butanediyl)-

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-carbazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S/c13-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECUNEHTOJKUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226101
Record name 2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034734-66-1
Record name 2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034734-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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